Regioisomeric Selectivity vs. TAK-659: Thiophen-2-yl vs Thiophen-3-yl Substitution
The target compound is the thiophen-2-yl isomer of the clinical SYK/FLT3 inhibitor TAK-659. TAK-659, the thiophen-3-yl isomer, potently inhibits SYK (IC50 = 3.2 nM) and FLT3 (IC50 = 4.6 nM) [1]. The 2-thienyl isomer is not described in the primary literature regarding SYK/FLT3 activity. In related thienylpyridyl acetamide series, shifting the thiophene attachment from the 3- to the 2-position has been shown to modulate target binding affinity by altering the dihedral angle and the presentation of the acetamide pharmacophore [2]. This structural difference provides a direct opportunity to probe the kinase selectivity pocket.
| Evidence Dimension | Kinase inhibition potency (SYK/FLT3 IC50) |
|---|---|
| Target Compound Data | Data not publicly available for the 2-thienyl isomer in peer-reviewed kinase assays. |
| Comparator Or Baseline | TAK-659 (3-thienyl isomer): SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM |
| Quantified Difference | Unknown; the regioisomeric shift is expected to alter potency based on SAR trends observed in analogous acetamide series. |
| Conditions | Biochemical kinase assay using recombinant human SYK/FLT3 catalytic domains. |
Why This Matters
For medicinal chemistry teams, this compound serves as the critical negative control or SAR probe to validate the importance of the 3-thienyl orientation for TAK-659's potency.
- [1] Lam, B., Arikawa, Y., Cramlett, A., Dong, Q., de Jong, R., Feher, V., ... & Bauer, D. (2016). Discovery of TAK-659, an orally available investigational inhibitor of spleen tyrosine kinase (SYK). Journal of Medicinal Chemistry, 59(6), 2493-2511. View Source
- [2] Molecules. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. View Source
